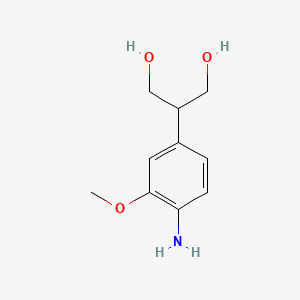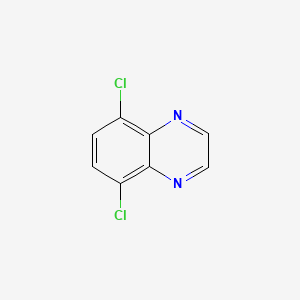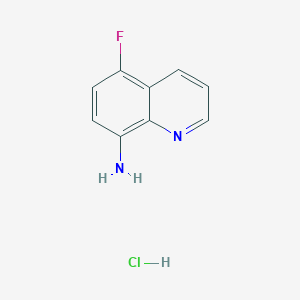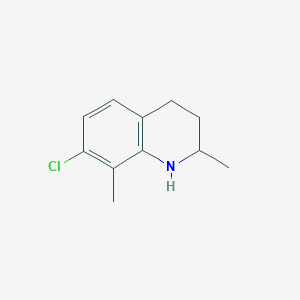
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol is an organic compound with the molecular formula C10H15NO3 This compound is characterized by the presence of an amino group, a methoxy group, and two hydroxyl groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-amino-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Hydroxylation: The protected intermediate undergoes hydroxylation to introduce the hydroxyl groups at the desired positions.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-amino-1-(4-methoxyphenyl)propane-1,3-diol: Similar structure but with different stereochemistry.
2-Amino-2-(4-Hexylphenethyl)propane-1,3-diol: Contains a hexyl group instead of a methoxy group.
1,3-Propanediol, 2-amino-1-(4-nitrophenyl): Contains a nitro group instead of a methoxy group.
Uniqueness
2-(4-Amino-3-methoxyphenyl)propane-1,3-diol is unique due to the presence of both amino and methoxy groups, which confer specific chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1224709-17-4 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(4-amino-3-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-4-7(2-3-9(10)11)8(5-12)6-13/h2-4,8,12-13H,5-6,11H2,1H3 |
InChI Key |
DWYDABJQSNRZRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-Naphtho[2,1-b]pyran-9-one](/img/structure/B11900642.png)

![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)





![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)

